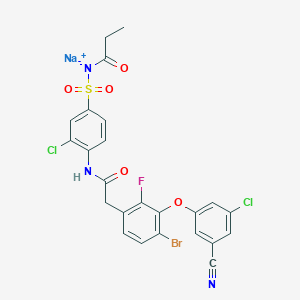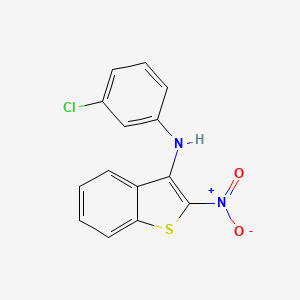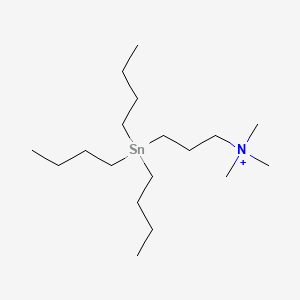
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 294236 is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
The synthesis of NSC 294236 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Synthesis: The starting materials are subjected to a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 294236.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 294236 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
NSC 294236 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 294236 can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to elevated levels. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
NSC 294236 has a wide range of scientific research applications, including:
Chemistry: It is used as
Propriétés
Numéro CAS |
51299-80-0 |
|---|---|
Formule moléculaire |
C18H42NSn+ |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
trimethyl(3-tributylstannylpropyl)azanium |
InChI |
InChI=1S/C6H15N.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-3-4-2;/h1,5-6H2,2-4H3;3*1,3-4H2,2H3;/q+1;;;; |
Clé InChI |
IFJQAJYSPXVXGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


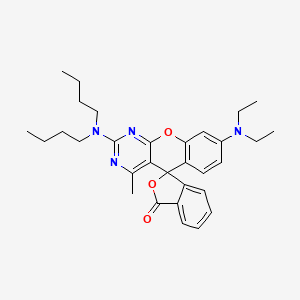
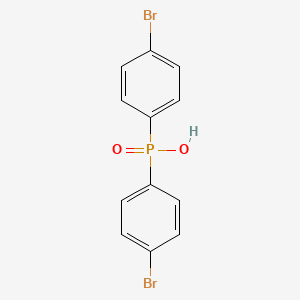
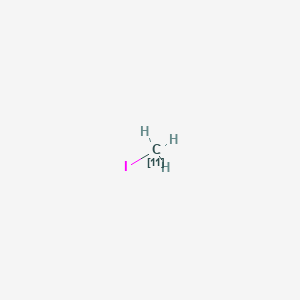

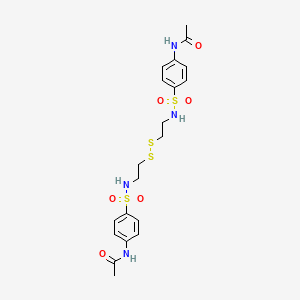
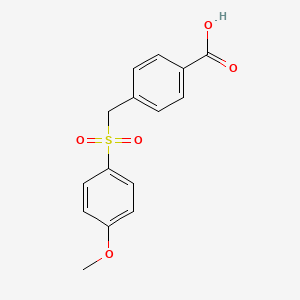
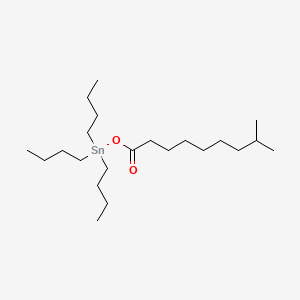

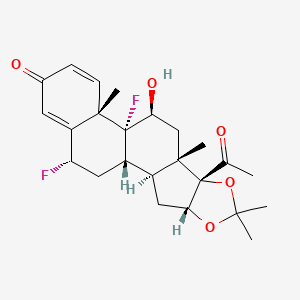
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
